molecular formula C4H9ClN2O3 B6330274 D-Aspartic acid alpha-amide hydrochloride;  95% CAS No. 97533-37-4

D-Aspartic acid alpha-amide hydrochloride; 95%

Cat. No.: B6330274
CAS No.: 97533-37-4
M. Wt: 168.58 g/mol
InChI Key: YJDAOISSMHTVLS-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Aspartic acid alpha-amide hydrochloride; 95% is a useful research compound. Its molecular formula is C4H9ClN2O3 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound D-Aspartic acid alpha-amide hydrochloride; 95% is 168.0301698 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D-Aspartic acid alpha-amide hydrochloride; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aspartic acid alpha-amide hydrochloride; 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

D-Aspartic Acid Alpha-Amide Hydrochloride primarily targets Thermolysin and L-asparaginase . Thermolysin is a thermostable metalloproteinase enzyme produced by the bacterium Geobacillus stearothermophilus . L-asparaginase is an enzyme that is used in the treatment of acute lymphoblastic leukemia .

Mode of Action

It is known that d-amino acids can interact with their targets in a variety of ways, often leading to changes in the structure or function of the target .

Biochemical Pathways

D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the Aspartate Metabolism pathway . This pathway is crucial for the production of other amino acids, as well as nucleotides and the energy molecule ATP . It also plays a role in the Canavan Disease and Hypoacetylaspartia Disease pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of d-amino acids are generally similar to those of their l-isomers .

Result of Action

D-amino acids are known to have a variety of biological effects, including acting as neurotransmitters, influencing protein structure and function, and modulating immune responses .

Action Environment

The action, efficacy, and stability of D-Aspartic Acid Alpha-Amide Hydrochloride can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature, light, and humidity can also affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

D-Aspartic Acid Alpha-Amide Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme D-aspartate oxidase (DDO), which plays a crucial role in the degradation of acidic D-amino acids .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Aspartic Acid Alpha-Amide Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to bind to D-aspartate oxidase, influencing its activity .

Metabolic Pathways

D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the aspartic acid metabolic pathway. Aspartate, the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine, can also be converted to asparagine .

Properties

IUPAC Name

(3S)-3,4-diamino-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDAOISSMHTVLS-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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